REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]([CH:8]2[CH2:10][CH2:9]2)[C:6]([F:11])=[CH:5][N:4](C(OC2C=CC=CC=2)=O)[CH:3]=1.[S]>C1C2C(CCCC2)CCC1>[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([F:11])[C:7]=1[CH:8]1[CH2:9][CH2:10]1 |^3:20|
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
were heated
|
Type
|
CUSTOM
|
Details
|
Purification by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting first with hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=NC=C(C1C1CC1)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |